molecular formula C11H22ClN B120300 (-)-Mecamylamine Hydrochloride CAS No. 107596-31-6

(-)-Mecamylamine Hydrochloride

Cat. No. B120300
M. Wt: 203.75 g/mol
InChI Key: PKVZBNCYEICAQP-GITWGATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Mecamylamine Hydrochloride, commonly referred to as mecamylamine, is a compound with a history of use as an antihypertensive agent due to its ganglionic blocking properties. Initially developed for the treatment of hypertension, mecamylamine has been found to be a potent antagonist for various types of nicotinic acetylcholine receptors (nAChRs). Its ability to cross the blood-brain barrier at relatively low doses has led to research into its potential for treating neuropsychiatric disorders, including addiction disorders, Tourette's syndrome, schizophrenia, and mood disorders .

Synthesis Analysis

Mecamylamine is a secondary amine, chemically known as 3-methylaminoisocamphane hydrochloride. It has been noted for its marked and prolonged blood pressure reduction and ganglionic blockade in animals. Unlike previous ganglion-blocking agents, which are tertiary amines and poorly absorbed from the gastrointestinal tract, mecamylamine is well absorbed when administered orally .

Molecular Structure Analysis

The molecular structure of mecamylamine as a secondary amine contributes to its pharmacological properties. Its structure allows for effective absorption and a prolonged duration of action compared to quaternary ammonium ganglionic blocking agents. The molecular structure also contributes to its ability to cross the blood-brain barrier, which is essential for its central nervous system effects .

Chemical Reactions Analysis

Mecamylamine's ganglionic blocking activity is characterized by its ability to inhibit the contractions of the nictitating membrane in cats induced by preganglionic nerve stimulation, but not those due to injected epinephrine. This specificity suggests a high degree of selectivity for ganglionic blocking action without significant adrenergic blocking, antihistaminic, atropine-like, or surface local anesthetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of mecamylamine contribute to its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The compound's stability and solubility in biological matrices are crucial for its therapeutic efficacy and have been studied to develop reliable methods for its quantification in biological samples, such as human urine .

Relevant Case Studies

Several studies have investigated the effects of mecamylamine on human physiology and behavior. For instance, mecamylamine has been shown to attenuate the subjective stimulant-like effects of alcohol in social drinkers and reduce the self-reported desire to consume additional alcoholic beverages . In another study, mecamylamine demonstrated anxiolytic effects and was associated with upregulation of brain-derived neurotrophic factor (BDNF) in rat brains, suggesting a potential mechanism for its therapeutic effects in anxiety-related symptoms . Additionally, mecamylamine's potential as a radioligand for positron emission tomography (PET) to study nAChRs has been evaluated, although specific binding in vivo was not established .

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Effects

(-)-Mecamylamine Hydrochloride, a nicotinic parasympathetic ganglionic blocker, was initially used to treat hypertension. Its ability to easily cross the blood-brain barrier allows it to act as a nicotinic acetylcholine receptor (nAChR) antagonist, blocking all known nAChR subtypes. This property has prompted research into its potential therapeutic effects for a variety of central nervous system (CNS) disorders. Studies have indicated that (-)-Mecamylamine Hydrochloride could be effective in treating conditions such as nicotine and alcohol addiction, mood disorders, cognitive impairment, and attention deficit hyperactivity disorder. Importantly, its therapeutic effects on the CNS are achieved at doses significantly lower than those used for hypertension, reducing the likelihood of peripheral side effects Nickell, Grinevich, Siripurapu, Smith, & Dwoskin, 2013.

Differential Effects of Stereiosomers

Research into the differential effects of (-)-Mecamylamine Hydrochloride's stereoisomers, S(+)- and R(-)-mecamylamine, has revealed that these isomers may have varying pharmacological impacts. Studies suggest that these differences could influence the drug's effectiveness and side effect profile in the treatment of CNS disorders. This indicates a potential for developing more targeted therapies by exploiting the distinct properties of each stereoisomer Papke, Sanberg, & Shytle, 2001.

Neuropharmacological Research and Clinical Trials

(-)-Mecamylamine Hydrochloride has been the subject of neuropharmacological research and clinical trials aiming to explore its efficacy in treating various neuropsychiatric disorders. Its nonselective and noncompetitive antagonism of nAChRs, combined with its ability to penetrate the blood-brain barrier at relatively low doses, has made it a valuable tool for investigating the role of central nAChRs in the etiology and treatment of disorders such as addiction, Tourette's syndrome, schizophrenia, and various cognitive and mood disorders. Recent Phase II clinical trials have even suggested its potential as an augmentation pharmacotherapy for treatment-resistant major depression Bacher, Wu, Shytle, & George, 2009.

Addiction and Withdrawal Research

Research has also focused on (-)-Mecamylamine Hydrochloride's role in addiction and withdrawal, particularly concerning nicotine and alcohol. Studies have demonstrated its ability to attenuate the rewarding effects of nicotine, suggesting a potential use in smoking cessation therapies. Additionally, its impact on alcohol consumption and preference has been investigated, with some studies indicating its capability to modify the subjective effects of alcohol and possibly reduce alcohol consumption Liu, Caggiula, Yee, Nobuta, Sved, Pechnick, & Poland, 2007.

Brain Distribution and Pharmacokinetics

Understanding the pharmacokinetics and brain distribution of (-)-Mecamylamine Hydrochloride is crucial for its development as a radioligand for positron emission tomography (PET) imaging of nicotinic receptors. Studies have explored its biodistribution, demonstrating its ability to cross the blood-brain barrier and its distribution across different brain regions. This research is foundational for the potential use of (-)-Mecamylamine Hydrochloride in PET studies to investigate central nAChRs in vivo Debruyne, Sobrio, Hinschberger, Camsonne, Coquerel, & Barré, 2003.

Safety And Hazards

The safety and hazards of a chemical compound depend on its properties and usage. Some chemicals are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of chemistry and pharmacology often involve the development of new synthesis methods, the discovery of new drugs, and the improvement of existing drugs .

properties

IUPAC Name

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVZBNCYEICAQP-GITWGATASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493914
Record name (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Mecamylamine Hydrochloride

CAS RN

107596-31-6
Record name (-)-Mecamylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107596-31-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECAMYLAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.